

Methyl 4-(Dimethylamino)benzoate-D4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 4-(Dimethylamino)benzoate-D4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **Methyl 4-(Dimethylamino)benzoate-D4**, a deuterated isotopologue of Methyl 4-(Dimethylamino)benzoate. This compound serves as a crucial intermediate in the synthesis of isotopic labeling reagents used in advanced analytical techniques, particularly in the field of lipidomics.

Core Properties of Methyl 4-(Dimethylamino)benzoate-D4

Methyl 4-(Dimethylamino)benzoate-D4 is a stable, isotopically labeled compound valued for its role in quantitative mass spectrometry-based research. The deuterium labels on the aromatic ring provide a distinct mass shift, enabling its use as an internal standard or as a component of a differential labeling strategy.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **Methyl 4-(Dimethylamino)benzoate-D4**. Data for the non-deuterated analog, Methyl 4-(Dimethylamino)benzoate, is provided for comparison where specific data for the deuterated compound is not readily available.

Property	Value (Methyl 4-(Dimethylamino)benzoate-D4)	Value (Methyl 4-(Dimethylamino)benzoate)	Reference
Synonyms	4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester	Methyl 4-dimethylaminobenzoate, p-Dimethylaminobenzoic acid methyl ester	[1]
CAS Number	1175002-06-8	1202-25-1	[1]
Molecular Formula	C ₁₀ H ₉ D ₄ NO ₂	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	183.24 g/mol	179.22 g/mol	[1]
Appearance	Neat/Off-white solid	Off-white solid	[1]
Melting Point	Not available	102 °C	[2]
Solubility	Not available	Soluble in organic solvents	
InChI	InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D	InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3	[1]
SMILES	[2H]c1c([2H])c(N(C)C)c([2H])c([2H])c1C(=O)OC	CN(C)c1ccc(C(=O)OC)cc1	[1]

Spectroscopic Data

Detailed spectroscopic data for **Methyl 4-(Dimethylamino)benzoate-D4** is not widely published. However, the expected spectra can be inferred from the non-deuterated analog. The mass spectrum will show a characteristic shift corresponding to the four deuterium atoms. In the ¹H NMR spectrum, the aromatic signals will be absent due to the deuterium substitution. The ¹³C NMR will show signals for the methyl ester, the dimethylamino group, and the quaternary aromatic carbons, with potential subtle shifts and changes in coupling due to the deuterium atoms.

Mass Spectrometry (Electron Ionization) of Non-Deuterated Analog:

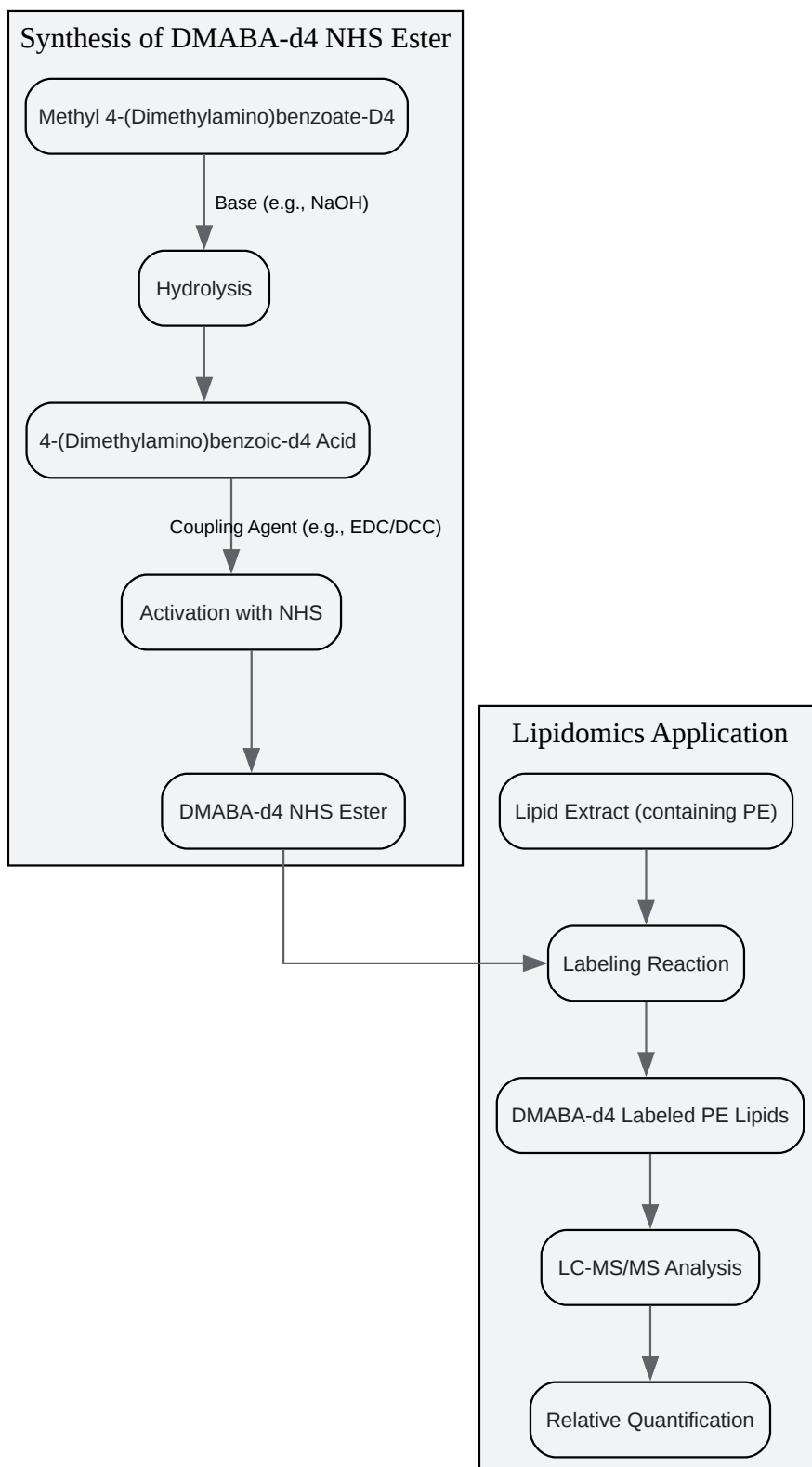
- m/z: 179 (M+), 148, 178, 77, 74[3]

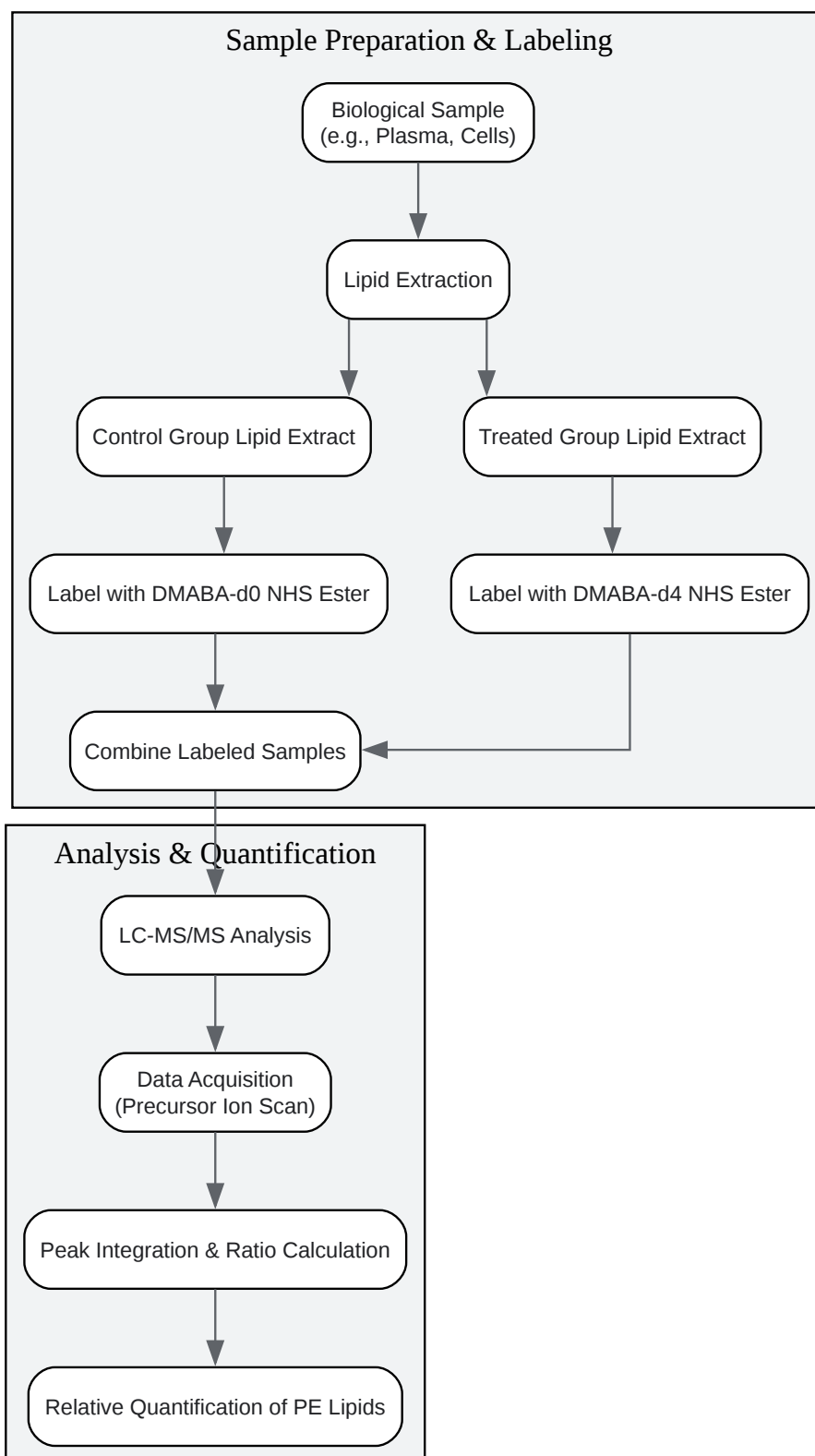
Application in Lipidomics: Synthesis of DMABA-d4 NHS Ester

The primary application of **Methyl 4-(Dimethylamino)benzoate-D4** is as a precursor for the synthesis of 4-(Dimethylamino)benzoic-d4 Acid N-Hydroxysuccinimide Ester (DMABA-d4 NHS Ester).[1] This deuterated NHS ester is a chemical derivatization reagent used in quantitative lipidomics to label the primary amine group of phosphatidylethanolamine (PE) lipids.

The use of a set of isotopically labeled DMABA NHS esters (e.g., D0, D4, D6, D10) allows for differential labeling of different sample groups.[4] This enables the pooling of samples and their subsequent analysis by mass spectrometry, where the relative abundance of PE lipids in each sample can be determined by comparing the signal intensities of the corresponding isotopic derivatives.[4]

Logical Workflow: From Intermediate to Lipid Analysis





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References

- 1. Methyl 4-(Dimethylamino)benzoate-D4 | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]
- 3. Methyl 4-dimethylaminobenzoate | C₁₀H₁₃NO₂ | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃ [organic-chemistry.org]
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